2-(2,6-dimethyl-4-methylsulfanylphenoxy)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
Description
2-(2,6-dimethyl-4-methylsulfanylphenoxy)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with dimethyl and methylthio groups, and an acetamide group linked to a pyrazolyl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and industry.
Properties
IUPAC Name |
2-(2,6-dimethyl-4-methylsulfanylphenoxy)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-10-7-14(23-6)8-11(2)17(10)22-9-15(21)18-16-12(3)19-20(5)13(16)4/h7-8H,9H2,1-6H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYIZRRFNINPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(N(N=C2C)C)C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-4-methylsulfanylphenoxy)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the synthesis of 2,6-dimethyl-4-(methylthio)phenol through the methylation of 2,6-dimethylphenol followed by thiolation.
Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride to form 2-[2,6-dimethyl-4-(methylthio)phenoxy]acetyl chloride.
Coupling with Pyrazole: The final step involves the coupling of the acetyl chloride intermediate with 1,3,5-trimethyl-1H-pyrazole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethyl-4-methylsulfanylphenoxy)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-4-methylsulfanylphenoxy)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and pyrazolyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-[2,6-dimethyl-4-(methylthio)phenoxy]acetamide: Lacks the pyrazolyl group.
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide: Lacks the phenoxy group.
2-[2,6-dimethylphenoxy]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide: Lacks the methylthio group.
Uniqueness
The presence of both the phenoxy and pyrazolyl groups, along with the methylthio substitution, makes 2-(2,6-dimethyl-4-methylsulfanylphenoxy)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
